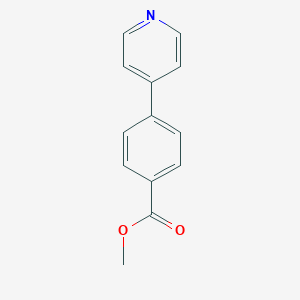
4-(吡啶-4-基)苯甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of related compounds involves a three-step substitution reaction, highlighting the versatility and reactivity of such molecules. These processes typically employ FTIR, 1H, and 13C NMR spectroscopy, along with mass spectrometry, to confirm the structures of the synthesized compounds. X-ray diffraction is also used for crystallographic and conformational analyses, further confirming the molecular structures as optimized by density functional theory (DFT) (Huang et al., 2021).
Molecular Structure Analysis
The molecular structures of compounds similar to Methyl 4-(pyridin-4-yl)benzoate are determined through X-ray diffraction and subjected to DFT calculations. These studies reveal that the molecular structures optimized by DFT are consistent with the crystal structures, providing insights into the conformational stability and electronic properties of the compounds. Such analyses are crucial for understanding the reactive sites and potential chemical behavior of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like Methyl 4-(pyridin-4-yl)benzoate are studied through their interactions and transformations in various chemical reactions. For example, the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids demonstrate the ability of such compounds to undergo complex formation and exhibit interesting photophysical properties when coordinated to metal centers (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties of compounds like Methyl 4-(pyridin-4-yl)benzoate, such as solubility, thermal stability, and electrical conductivity, are important for their potential applications. For instance, the synthesis, characterization, thermal degradation, and electrical conductivity of polymeric compounds provide valuable information about the stability and conductivity of materials derived from pyridinyl compounds, which could be relevant for electronic applications (Kaya et al., 2008).
Chemical Properties Analysis
The chemical properties of Methyl 4-(pyridin-4-yl)benzoate and related compounds, such as their ability to form coordination polymers and exhibit luminescence, are of significant interest. Studies on coordination polymers derived from pyridinyl compounds show the potential for creating materials with unique structural and luminescence properties, which could be exploited in optoelectronic devices and sensors (Gui et al., 2014).
科学研究应用
功能化异恶唑的合成:4-(二乙氧基甲基)-3-(吡啶-3-基)异恶唑-5-羧酸甲酯支架可用于合成新的高度功能化3-吡啶-3-基异恶唑-5-羧酸衍生物 (Ruano, Fajardo, & Martín, 2005).
热电应用:聚-4-[(吡啶-2-基-亚氨基)甲基]苯-1,3-二醇及其聚合物-金属配合物显示出热电应用的潜力,可用于电子和能量存储 (Kaya, Öksüzgülmez, & Güzel, 2008).
光催化和电催化性能:基于庞大共轭的4-(2,6-二(吡嗪-2-基)吡啶-4-基)苯甲酸酯的配位聚合物表现出有机染料的光降解活性和过氧化氢的电催化还原 (Hao et al., 2019).
抗菌活性:已发现新型吡啶基苯甲酸酯衍生物具有与阿米卡星相当的抗菌活性,表明它们作为抗菌化合物的潜力 (Eldeab, 2019).
超分子液晶:侧向甲基取代的化合物可以诱导超分子液晶,突出了取代基在决定晶体稳定性中的作用 (Naoum, Fahmi, & Almllal, 2010).
受保护酯的皂化:尽管是空间受阻的酯,但凹形苯甲酸甲酯可以通过亲核取代进行皂化 (Lüning & Wangnick, 1992).
苯并三唑基化合物的合成策略:α-(苯并三唑-1-基)烷基吡啶可以经历亲核攻击,提供新的合成策略 (Katritzky, Yao, & Rachwał, 1994).
三有机锡酯合成:吡啶亚氨基取代的氨基苯甲酸的三有机锡酯显示出有希望的合成和结构研究潜力 (Tzimopoulos et al., 2010).
缓蚀:包括苯甲酸甲酯衍生物在内的双偶氮甲基-希夫碱基有效抑制了低碳钢表面的腐蚀 (Murmu et al., 2019).
对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌的抗菌活性:6-硝基-8-吡啶基香豆素和6-硝基-8-吡喃基香豆素衍生物表现出显着的抗菌活性 (El-Haggar et al., 2015).
安全和危害
“Methyl 4-(pyridin-4-yl)benzoate” is associated with several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 4-pyridin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMCQRQWVXBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408910 | |
| Record name | methyl 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-4-yl)benzoate | |
CAS RN |
106047-17-0 | |
| Record name | methyl 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(4-pyridinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
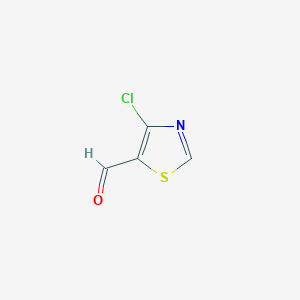
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
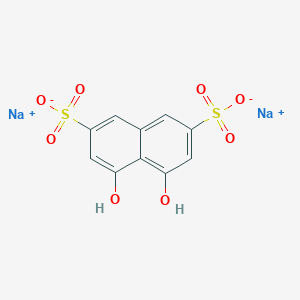
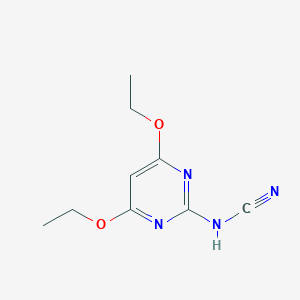

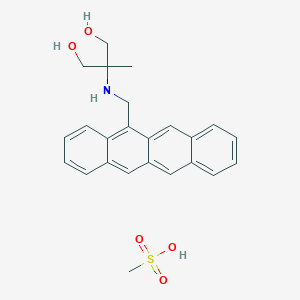

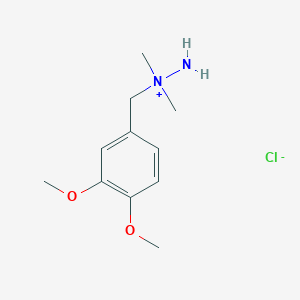
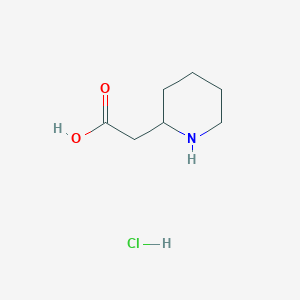

![Formamide, [14C]](/img/structure/B8465.png)